molecular formula C14H20FNO B290346 N-(3-fluorophenyl)-2-propylpentanamide

N-(3-fluorophenyl)-2-propylpentanamide

Cat. No.: B290346
M. Wt: 237.31 g/mol
InChI Key: GXJWXSUKQRDADV-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-propylpentanamide (hereafter referred to as IVa) is a valproic acid (VPA) derivative synthesized by replacing the carboxylic acid group of VPA with a 3-fluorophenylamide moiety . This structural modification aims to enhance pharmacological properties, such as bioavailability, target specificity, or reduced hepatotoxicity compared to VPA. IVa is synthesized via a condensation reaction between VPA and 3-fluoroaniline, yielding an 85% product under optimized conditions . Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol.

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20FNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17)

InChI Key

GXJWXSUKQRDADV-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

HO-AAVPA is a VPA derivative with a 2-hydroxyphenyl substituent (Fig. 1). Key comparisons include:

Parameter IVa HO-AAVPA VPA (Parent Compound)
Structure 3-Fluorophenylamide 2-Hydroxyphenylamide Carboxylic acid
Synthesis Yield 85% Not explicitly reported N/A
Biological Activity Antiproliferative (Glioblastoma)* IC₅₀ = 50–100 μM (HeLa, TNBC) IC₅₀ = 1–5 mM (broad-spectrum)
Solubility Likely improved (fluorine group) Poor aqueous solubility High solubility (sodium salt)
Metabolism Not characterized Rapid hepatic metabolism via CYP2C11 Extensive glucuronidation
Toxicity Unreported Lower hepatotoxicity vs. VPA High hepatotoxicity

Notes:

  • HO-AAVPA exhibits superior antiproliferative activity in triple-negative breast cancer (TNBC) and cervical cancer (HeLa) cells compared to VPA, attributed to enhanced histone deacetylase (HDAC) inhibition . However, its poor solubility and rapid metabolism limit bioavailability .
  • IVa has demonstrated preliminary antiproliferative effects in glioblastoma stem cells in 2D/3D models, though specific IC₅₀ values are unreported .
N-(3-Methoxyphenyl)-2-Propylpentanamide (IVb)

IVb shares structural homology with IVa but substitutes fluorine with a methoxy group at the phenyl para position (Fig. 2):

Parameter IVa IVb
Substituent 3-Fluorophenyl 3-Methoxyphenyl
Synthesis Yield 85% 82%
Biological Activity Antiproliferative (glioblastoma)* Unreported
Lipophilicity (LogP) Estimated higher (fluorine) Lower (methoxy group)

Structural Implications :

  • The 3-fluoro group in IVa may enhance metabolic stability and membrane permeability compared to IVb’s methoxy group, which could increase polarity .
  • Neither compound has been directly compared in HDAC inhibition assays, though both are hypothesized to retain VPA’s epigenetic modulation properties .
N-(4-Methoxyphenyl)-2-Propylpentanamide

This derivative features a methoxy group at the phenyl para position (CAS 3116-25-4) .

  • Reduced steric hindrance vs. IVa (para-substituted vs. meta-substituted).
  • Potential differences in target binding affinity due to electronic effects of methoxy vs. fluorine.

Pharmacokinetic and Mechanistic Insights

  • Protein Binding : HO-AAVPA binds strongly to human serum albumin (HSA) with a binding constant (Kₐ) of 10⁴ M⁻¹, which may prolong its half-life . IVa’s binding to HSA remains unstudied.
  • Metabolic Pathways: HO-AAVPA undergoes oxidative metabolism by CYP2C11, producing hydroxylated metabolites .

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